(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 60081-03-0
VCID: VC13401317
InChI: InChI=1S/C15H15BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15,17H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol

CAS No.: 60081-03-0

Cat. No.: VC13401317

Molecular Formula: C15H15BrO3

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol - 60081-03-0

Specification

CAS No. 60081-03-0
Molecular Formula C15H15BrO3
Molecular Weight 323.18 g/mol
IUPAC Name (2-bromophenyl)-(3,4-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C15H15BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15,17H,1-2H3
Standard InChI Key HWOKKPHUCIWPRO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application in research:

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₅BrO₃
Molecular Weight323.18 g/mol
Melting PointNot explicitly reported; analogs: 81–83°C ,
Boiling PointPredicted: ~326.5 ± 27.0°C
Density1.422 ± 0.06 g/cm³ (predicted)
SolubilitySoluble in dichloromethane, ether, methanol ,
Storage ConditionsUnder inert gas (N₂/Ar) at 2–8°C ,

The bromine atom and methoxy groups contribute to its polarity, influencing solubility in organic solvents. The compound’s stability under inert atmospheres suggests sensitivity to oxidation or hydrolysis .

Synthesis Methods

Bromination of Preformed Methanols

A common route involves brominating precursor methanols. For example, 2,4-dimethoxybenzyl alcohol can undergo bromination using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This method parallels the synthesis of structurally similar brominated methanols, yielding products purified via recrystallization or column chromatography .

Grignard Reaction Pathways

Palladium-catalyzed coupling reactions are employed for complex aryl methanols. In one approach, a Grignard reagent derived from 2-bromoiodobenzene reacts with 3,4-dimethoxybenzaldehyde in tetrahydrofuran (THF) at low temperatures (-15°C). The resulting intermediate is quenched with HCl and purified to isolate the product .

Structural Characterization

Spectroscopic Data

Although specific spectra for this compound are scarce, data from analogs provide insights:

  • ¹H NMR: Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–7.7 ppm . The hydroxyl proton is observed as a broad singlet near δ 5.6 ppm .

  • ¹³C NMR: The quaternary carbon bearing the hydroxyl group resonates at δ 70–75 ppm, with aromatic carbons in the δ 110–150 ppm range .

  • IR Spectroscopy: Strong O-H stretches (~3373 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and C-Br vibrations (~560 cm⁻¹) .

Crystallography

While no crystal structure for this compound is reported, related bromophenyl methanols exhibit monoclinic or orthorhombic systems with hydrogen bonding between hydroxyl and methoxy groups . For example, (4-bromophenyl)(2,5-dimethoxyphenyl)methanol (PubChem CID: 15456460) crystallizes in space group P2₁2₁2₁ with unit cell dimensions a = 9.376 Å, b = 9.764 Å, c = 17.952 Å .

Applications and Research Significance

Pharmaceutical Intermediate

Brominated methanols serve as precursors for fluorenones and spirocyclic compounds via palladium-catalyzed cyclization . For instance, bis(2-bromophenyl)methanols are transformed into 9-fluorenones—key structures in anticancer and antiviral agents .

Antimicrobial Activity

Analogous compounds, such as (3-hydroxy-2,4-dimethoxyphenyl)(phenyl)methanones, exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) . While direct data for this compound is lacking, its structural similarity suggests potential bioactivity warranting further study .

Material Science

The methoxy and bromine groups enhance electron-deficient character, making the compound a candidate for organic semiconductors or ligands in catalytic systems .

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